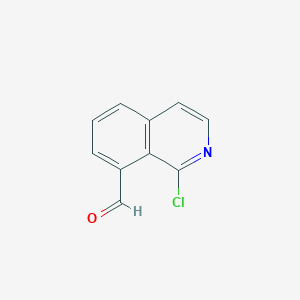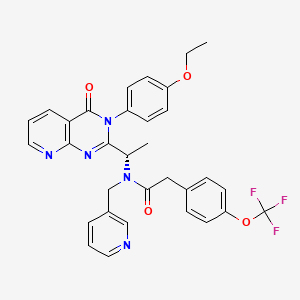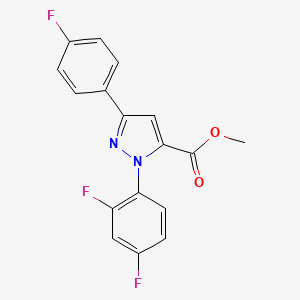![molecular formula C7H18ClNO2 B1434765 2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride CAS No. 1803612-03-4](/img/structure/B1434765.png)
2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride
Übersicht
Beschreibung
“2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride” is a chemical compound with the CAS Number: 1803612-03-4 . It has a molecular weight of 183.68 . The IUPAC name for this compound is 2-(2-(isopropylamino)ethoxy)ethan-1-ol hydrochloride . It is usually stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H17NO2.ClH/c1-7(2)8-3-5-10-6-4-9;/h7-9H,3-6H2,1-2H3;1H . This code provides a specific description of the compound’s molecular structure.Wissenschaftliche Forschungsanwendungen
Conformational Analyses in Different Environments
Research on derivatives of 2-amino-N-[2-(dimethylphenoxy)ethyl]propan-1-ol, closely related to the compound of interest, provided insights into its conformational behavior. The study involved X-ray diffraction analysis of four crystal structures, revealing differences in conformation and hydrogen-bonded chains and rings in the crystal packing. This research could contribute to understanding the structural basis of the compound's interactions in various chemical environments (Nitek et al., 2020).
Polymorphism in Pharmaceutical Compounds
Investigations into polymorphic forms of related compounds, such as ethyl 3-{3-[((2R)-3-{[2-(2,3-dihydro-1H-inden-2-yl)-1,1-dimethylethyl]amino}-2-hydroxypropyl)oxy]-4,5-difluorophenyl}propanoate hydrochloride, have been conducted using spectroscopic and diffractometric techniques. These studies focus on the challenges of analytical and physical characterization of polymorphs, which is critical for the development and quality control of pharmaceuticals (Vogt et al., 2013).
Synthesis and Properties of Protic Hydroxylic Ionic Liquids
The synthesis of 1-((3-(1H-imidazol-1-yl)propyl)amino)-3-butoxypropan-2-ol, which shares structural similarities with the target compound, highlights the creation of hydroxylic ionic liquids with notable properties such as low glass transition temperature and high conductivity. These characteristics suggest potential applications in various fields including materials science and electrochemistry (Shevchenko et al., 2017).
Synthesis of Polysubstituted Pyrroles
A method for synthesizing polysubstituted pyrroles from related compounds demonstrates the compound's utility in organic synthesis, offering efficient pathways to produce complex molecules. This research could have implications for the synthesis of novel organic compounds with potential applications in pharmaceuticals and materials science (Kumar et al., 2017).
Synthesis and Biological Properties
Studies on the synthesis and biological properties of related compounds, such as 2-(4-chlorophenyl)-3-morpholin-4-yl-(4-alkoxyphenyl)alkanol hydrochlorides, have explored their potential as anticonvulsive agents. This research indicates the possible therapeutic applications of structurally similar compounds in treating neurological conditions (Papoyan et al., 2011).
Safety and Hazards
This compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
2-[2-(propan-2-ylamino)ethoxy]ethanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H17NO2.ClH/c1-7(2)8-3-5-10-6-4-9;/h7-9H,3-6H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTHLSZNBYHMHI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCOCCO.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{2-[(Propan-2-yl)amino]ethoxy}ethan-1-ol hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![tert-Butyl (4R,5S)-4-phenyl-2,7-diazaspiro[4.4]nonane-2-carboxylate](/img/structure/B1434684.png)

![3-Chloro-10-[3-(dimethylamino)propyl]-9-acridanone](/img/structure/B1434687.png)









![4-(2-methoxyethyl)-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1434703.png)
![2-Ethyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B1434704.png)